molecular formula C23H27N5O3S B2639066 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2185590-39-8

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2639066
CAS RN: 2185590-39-8
M. Wt: 453.56
InChI Key: PIQBDEAQNVCOIQ-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H27N5O3S and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications

Receptor Occupancy and Potential Therapeutic Implications

  • 5-Hydroxytryptamine1A Receptor Occupancy: The compound has been linked to the occupancy of 5-Hydroxytryptamine1A (5-HT1A) receptors, which are implicated in the pathophysiology and treatment of anxiety and depression. The research indicates that this molecule or similar compounds could have potential applications in the treatment of anxiety and mood disorders, demonstrated through positron emission tomography (PET) studies using a compound analogous to the one (Rabiner et al., 2002).

Role in Behavioral and Neurological Responses

  • Influence on Choice Reaction Performance: Compounds structurally related to 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one have been studied for their effects on behavioral performances such as choice reaction in the context of attentional function, with some showing significant effects on choice reaction time and accuracy (Jin et al., 1997).

Pharmacokinetics and Metabolism

  • Metabolism and Disposition in Humans: Research into the metabolism and disposition of structurally similar compounds provides insights into their absorption, metabolism, and excretion patterns in humans. These studies are crucial for understanding the pharmacokinetic profiles and for the development of therapeutic drugs (Christopher et al., 2010).

Visualization and Diagnostic Potential

  • Visualization of Neurological Disorders: Analogous compounds have been explored for their potential in imaging and diagnosing neurological disorders. Compounds with a similar chemical structure have been used in PET studies to visualize specific receptor occupancies or pathological inclusions in the brain, providing a path towards diagnostic applications in neurodegenerative diseases (Kikuchi et al., 2010).

properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-31-13-12-27-23(30)28(18-9-10-18)20(25-27)17-8-5-11-26(14-17)22(29)19-15-32-21(24-19)16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQBDEAQNVCOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

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